molecular formula C22H23ClN2O3 B2753302 (4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone CAS No. 1206999-80-5

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

Cat. No. B2753302
CAS RN: 1206999-80-5
M. Wt: 398.89
InChI Key: YHHIMNCBRJXTDZ-UHFFFAOYSA-N
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Description

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : A study on the synthesis of related compounds, including piperazine derivatives, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Antimicrobial Activities of Triazole Derivatives : Another research focused on the synthesis of triazole derivatives, some containing piperazine, and found good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antituberculosis Studies

  • Synthesis, Anticancer, and Antituberculosis Studies : A specific study on derivatives of piperazin-1-yl methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antagonistic Properties

σ-Receptor Affinity

  • Chiral Nonracemic Piperazin-2-yl Methanol Derivatives : Research into piperazin-2-yl methanol derivatives, similar in structure, found high σ-receptor affinity, important for neurological applications (Beduerftig & Wünsch, 2004).

Inhibitors for Tubulin Polymerization

Corrosion Inhibition

  • Organic Inhibitors on Corrosion of Mild Steel : A study on organic inhibitors, including derivatives of piperazin-1-yl methanone, showed significant corrosion inhibition efficiency on mild steel in acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Mechanism of Action

Target of Action

Similar compounds with piperazine and benzoyl groups have been known to interact with g protein-coupled receptors, such as adrenergic receptors . These receptors play a crucial role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular signaling pathways . For instance, some piperazine derivatives act as antagonists for adrenergic receptors, blocking the binding of endogenous neurotransmitters and altering cellular responses .

Biochemical Pathways

Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may influence pathways related to neurotransmission, cardiovascular function, and smooth muscle contraction .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the compound’s bioavailability .

Result of Action

Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may alter cellular responses in tissues where these receptors are present, potentially influencing physiological processes like neurotransmission, cardiovascular function, and smooth muscle contraction .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .

properties

IUPAC Name

[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-28-20-8-7-16(23)13-19(20)22(27)25-11-9-24(10-12-25)21(26)18-14-17(18)15-5-3-2-4-6-15/h2-8,13,17-18H,9-12,14H2,1H3/t17?,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHIMNCBRJXTDZ-QRWMCTBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)[C@@H]3CC3C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone

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